4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxamide - 224811-67-0

4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxamide

Catalog Number: EVT-2975344
CAS Number: 224811-67-0
Molecular Formula: C10H11N3O2
Molecular Weight: 205.217
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-5-carbaldehyde

Compound Description: This compound is a benzodiazepine derivative characterized by a seven-membered ring adopting a distorted boat conformation. The crystal packing is primarily governed by intermolecular N—H⋯O and C—H⋯O interactions. []

Relevance: This compound shares the core structure of the 1,5-benzodiazepine ring system with 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxamide. The key structural difference lies in the substituents at the 4 and 7 positions. While the target compound has an oxo group at position 4 and a carboxamide group at position 7, this related compound possesses a methyl group at position 4 and a carbaldehyde group at position 5. []

(2S)-7-(4,4‘-Bipiperidinylcarbonyl)-2,3,4,5-tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic Acid (Lotrafiban)

Compound Description: Lotrafiban is a potent GPIIb/IIIa receptor antagonist. The development of a practical and robust process for its large-scale production involved a key step of enzymatic resolution using immobilized Candida antarctica B lipase. [] This method addressed racemization issues encountered in previous production processes, ensuring high chiral purity of the drug substance. []

(2S)-2,3,4,5-Tetrahydro-7-iodo-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic Acid

Compound Description: This compound serves as a crucial intermediate in the multi-step synthesis of Lotrafiban. It is synthesized from the (2S)-enantiomer of 2,3,4,5-tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic acid methyl ester via iodination using a pyridine iodine monochloride complex. []

2,4-Dioxo-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine Derivatives

Compound Description: This class of compounds represents a series of novel 2,4-dioxo-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine derivatives explored for their potential in treating various conditions. These conditions include dietary functional disorders, adiposity, behavioral and emotional disorders, schizophrenia, and gastrointestinal disorders. []

Relevance: This class of compounds and 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxamide belong to the same chemical class, 1,5-benzodiazepines. They share a common core structure, but differ in the substituents on the benzodiazepine ring. Notably, this class of derivatives features a phenyl group at position 5 and two oxo groups at positions 2 and 4, in contrast to the target compound's single oxo group at position 4 and carboxamide at position 7. []

3-Methyl-5-(2-nitrobenzoyl)-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde (4i)

Compound Description: This compound demonstrated the strongest stimulatory effect on the growth of lupin roots among a series of 1,5-substituted 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one derivatives. []

Relevance: Compound 4i shares the 1,5-benzodiazepine core structure with 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxamide. The structural differences are found in the substituents: compound 4i has a methyl group at position 3, a 2-nitrobenzoyl group at position 5, and a carbaldehyde group at position 1. []

5-Acetyl-3-methyl-1-(2-nitrobenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepine-2-one (4h)

Compound Description: Among the tested 1,5-substituted 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one derivatives, this particular compound exhibited the highest potential in enhancing lupin biomass production. []

4-(Methylthio)-5-(1′,3′,4′-oxadiazol-2′-yl)-2-phenyl-5,11-dihydrobenzo[b]pyrido[2,3-e][1,5]thiazepine-S,S-dioxides (9a–9f)

Compound Description: These compounds represent a series of face ‘b’ pyrido-annulated analogs of 1,5-benzothiazepines. They are designed and synthesized as potential therapeutic agents. []

2,2,4-Trimethyl-1H-2,3-dihydro-1,5-benzodiazepine (1)

Compound Description: This compound serves as a precursor in the synthesis of several novel 1,5-benzodiazepines, some of which exhibit cytotoxic activity against human cancer cell lines. []

Relevance: This compound shares the fundamental 1,5-benzodiazepine structure with 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxamide. The key difference lies in the absence of substituents at positions 4 and 7 in compound 1, and the presence of three methyl substituents at positions 2, 2, and 4. []

1-Cinnamoyl-2,2,4-trimethyl-1H-2,3,4,5-tetrahydro-1,5-benzodiazepine (4)

Compound Description: Synthesized from compound 1, this benzodiazepine derivative, along with its derivatives 5 and 6, demonstrated cytotoxic activity against various human cancer cell lines in vitro. The cell lines included SW707 (colon cancer), MCF-7 (breast cancer), A549 (lung cancer), and HCV29T (bladder cancer). []

7-Carboxy-2,2,4-trimethyl-1H-2,3-dihydro-1,5-benzodiazepine (7)

Compound Description: This particular benzodiazepine derivative was synthesized and characterized using X-ray analysis to determine its crystal structure. []

Relevance: This compound shares the core 1,5-benzodiazepine structure with 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxamide. It differs in the presence of a carboxy group at position 7 and three methyl groups at positions 2, 2, and 4, while the target compound features an oxo group at position 4 and a carboxamide at position 7. []

Ethyl trans-2,3,4,5-tetrahydro-2-oxo-5-phenyl-1H-benzo[b]azepine-4-carboxylate (4)

Compound Description: This compound is a benzazepine derivative synthesized through the BECKMANN or SCHMIDT rearrangement of ethyl trans-4-oxo-1-phenyl-2-tetralincarboxylate. [] It serves as a precursor to various benzazepine derivatives. []

Relevance: While this compound belongs to the benzazepine class, it exhibits structural resemblance to 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxamide due to its seven-membered ring containing two nitrogen atoms. The key difference lies in the presence of a phenyl group at position 5 and an ethyl carboxylate group at position 4 in this compound. []

2,3,4,5-Tetrahydro-1,4-methano-1-methyl-5-phenyl-1H-benzo-[b]azepinium chloride (25)

Compound Description: This compound is a benzazepine derivative known to react with primary or secondary amines, leading to the formation of cis-tetrahydroquinoline derivatives. []

Relevance: Although categorized as a benzazepine, this compound exhibits structural similarities to 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxamide due to the presence of a seven-membered ring containing two nitrogen atoms. The structural differences include a phenyl group at position 5, a methyl group at position 1, and a 1,4-methano bridge in this compound. []

trans-4,5-Dihydro-2-methylamino-5-phenyl-3H-benzo-[b]azepine-4-carboxylic Acid (29)

Compound Description: Upon heating above its melting point, this benzazepine derivative undergoes rearrangement with the elimination of water. This transformation results in a mixture of cis- and trans-2,3,3a,4-tetrahydro-1-methyl-2-oxo-4-phenyl-1H-pyrrolo[2,3-b]quinoline. []

2-(2-Amino-4-methylphenylaminomethylene)-, 2-(2-amino-5-benzoylphenylaminomethylene)-, and 2-(2-amino-5-nitrophenylaminomethylene)-5,5-dimethylcyclohexane-1,3-diones

Compound Description: These compounds represent a series of enamines formed as intermediates in the synthesis of 3-acyl-1,5-benzodiazepines. These enamines are formed through the reaction of 5,5-dimethyl-2-formylcyclohexane-1,3-dione with various 1,2-diaminobenzenes. []

Relevance: These enamines are considered structurally related to 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxamide due to their role as precursors in the synthesis of 3-acyl-1,5-benzodiazepines. They share the potential to form the seven-membered 1,5-benzodiazepine ring system upon cyclization. []

7-Methyl-, 8-benzoyl-, and 8-nitro-3,3-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepinon hydrochlorides

Compound Description: These compounds are 3-acyl-1,5-benzodiazepines synthesized by the acid-catalyzed cyclization of their respective enamine precursors (mentioned above). These compounds are dibenzo[b,e][1,4]diazepinones, characterized by a fused ring system incorporating two benzene rings and a diazepine ring. []

Relevance: These compounds are structurally related to 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxamide as they both belong to the broader category of benzodiazepines. They differ in their ring systems, with these specific compounds containing a dibenzo[b,e][1,4]diazepinone framework, and in the substituents on the rings. []

5,6,11,12-Tetrahydropyrrolo[1',2':1,2]azepino[4,5-b]indole-3-carbaldehyde (1)

Compound Description: This compound, isolated from the flowers of Juglans regia, is an azacyclo-indole derivative. It exhibited significant in vitro growth inhibition against various human cancer cell lines, including HCT-116 (colon cancer), HepG2 (liver cancer), BGC-823 (gastric cancer), NCI-H1650 (lung cancer), and A2780 (ovarian cancer). [] Importantly, it showed minimal cytotoxicity toward normal IEC-6 cells. []

Relevance: While this compound belongs to the azacyclo-indole class, it exhibits structural resemblance to 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxamide due to its seven-membered nitrogen-containing ring. It differs structurally by the presence of a pyrrolo[1',2':1,2]azepino[4,5-b]indole framework and a carbaldehyde group at position 3. []

(±)-5,6,7,11c-Tetrahydro-1H-indolizino[7,8-b]indol-3(2H)-one (2)

Compound Description: This compound, an indolizino[7,8-b]indole derivative, was isolated from Juglans regia flowers. []

Relevance: Although categorized as an indolizino[7,8-b]indole derivative, this compound shares a structural similarity with 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxamide because of its seven-membered nitrogen-containing ring. The key distinction lies in the indolizino[7,8-b]indole framework and the presence of an oxo group at position 3. []

(±)-9-Hydroxy-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-2-carboxamide (3)

Compound Description: Isolated from Juglans regia flowers, this compound represents a benzo[b]azepine derivative. []

Compound Description: This compound is a nonpeptide antagonist of the human V2-renal vasopressin receptor (V2R). Studies on V2R antagonist binding sites using site-directed mutagenesis revealed that SR121463B exhibited altered affinity for the mutated receptors compared to the wild-type V2R. []

Relevance: While SR121463B is not a benzodiazepine, its characterization as a V2R antagonist is relevant when considering potential biological activities of 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxamide. Further investigation is required to ascertain if the target compound possesses any V2R antagonistic properties. []

SR49059 [(2S)1-[(2R3S)-(5-Chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxybenzene-sulfonyl)-3-hydroxy-2,3-dihydro-1H-indole-2-carbonyl]-pyrrolidine-2-carboxamide]

Compound Description: SR49059 is another nonpeptide antagonist of the human V2R. Site-directed mutagenesis studies revealed that SR49059 exhibited altered affinity for mutated V2R compared to the wild-type receptor. []

Relevance: Despite not being a benzodiazepine, the classification of SR49059 as a V2R antagonist suggests a potential area of biological activity for 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxamide. Further research is needed to explore if the target compound displays any V2R antagonist activity. []

SSR149415 [(2S,4R)-1-[5-Chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2pyrrolidine carboxamide, isomer(-)]

Compound Description: SSR149415 is a nonpeptide antagonist of the human V2R. Site-directed mutagenesis studies demonstrated that SSR149415 had altered affinity for mutated V2R compared to the wild-type receptor. []

Relevance: While SSR149415 is not a benzodiazepine, its identification as a V2R antagonist suggests a potential biological activity that 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxamide might possess. Further studies are necessary to determine if the target compound exhibits any V2R antagonistic properties. []

OPC21268 [1-[1-[4-(3-Acetylaminopropoxy)benzoyl]-4-piperidyl]-3,4-dihydro-2(1H)-quinolinone]

Compound Description: OPC21268 is a nonpeptide antagonist of the human V2R. Site-directed mutagenesis studies revealed that OPC21268 exhibited altered affinity for mutated V2R compared to the wild-type receptor. Molecular modeling suggested that OPC21268 penetrates deep into the transmembrane region of the V2R. []

Relevance: Although OPC21268 does not belong to the benzodiazepine class, its classification as a V2R antagonist highlights a potential area of biological activity for 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxamide. Further research is required to determine if the target compound possesses any V2R antagonistic properties. []

OPC41061 [(±)-4′-[(7-Chloro-2,3,4,5-tetrahydro-5-hydroxy-1H-1-benzazepin-1-yl)carbonyl]-o-tolu-m-toluidide]

Compound Description: This compound, a benzazepine derivative, acts as a nonpeptide antagonist of the human V2R. Site-directed mutagenesis studies revealed that OPC41061 exhibited altered affinity for mutated V2R compared to the wild-type receptor. []

Relevance: Although categorized as a benzazepine, OPC41061's identification as a V2R antagonist suggests a potential biological activity relevant to 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxamide. Further investigation is needed to determine if the target compound possesses any V2R antagonistic properties. []

Compound Description: This benzazepine derivative acts as a nonpeptide antagonist of the human V2R. Site-directed mutagenesis studies showed that OPC31260 exhibited altered affinity for mutated V2R compared to the wild-type receptor. []

Relevance: While belonging to the benzazepine class, OPC31260's characterization as a V2R antagonist is relevant when considering potential biological activities of 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxamide. Further studies are needed to explore if the target compound possesses any V2R antagonistic properties. []

Methyl (S)-7-tert-butoxycarbonyl-2,3,4,5-tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetate

Compound Description: This compound is a chiral benzodiazepine derivative. An alternate enantiospecific synthesis for this compound has been reported, highlighting its potential importance in pharmaceutical research. [, ]

Relevance: This compound shares the core structure of the 1,4-benzodiazepine ring system with 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxamide. They differ in the substituents attached to this core: it has a tert-butoxycarbonyl group at position 7, a methyl group at position 4, and an acetate group at position 2, while the target compound has a carboxamide group at position 7 and an oxo group at position 4. [, ]

Compound Description: This benzodiazepine derivative is of interest in studying the tautomerism of the thioamide group. This compound exists in different tautomeric forms due to the ability of the thioamide group to undergo proton transfer. []

Relevance: This compound shares the core structure of the 1,5-benzodiazepine ring system with 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxamide. The main differences lie in the substituents: it possesses a methyl group at position 4 and a nitro group at position 7, while the target compound has an oxo group at position 4 and a carboxamide at position 7. Additionally, this compound has a thione group at position 2 instead of an oxo group. []

Properties

CAS Number

224811-67-0

Product Name

4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxamide

IUPAC Name

4-oxo-1,2,3,5-tetrahydro-1,5-benzodiazepine-7-carboxamide

Molecular Formula

C10H11N3O2

Molecular Weight

205.217

InChI

InChI=1S/C10H11N3O2/c11-10(15)6-1-2-7-8(5-6)13-9(14)3-4-12-7/h1-2,5,12H,3-4H2,(H2,11,15)(H,13,14)

InChI Key

OBMNBUOAZSKHEA-UHFFFAOYSA-N

SMILES

C1CNC2=C(C=C(C=C2)C(=O)N)NC1=O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.